4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
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Overview
Description
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, nitro, and carbamoyl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of amino groups, followed by the formation of peptide bonds through coupling reactions. Common reagents used in these steps include bis(4-nitrophenyl) carbonate and triethylamine . The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as chloroform and tetrahydrofuran are often used to dissolve the compound and facilitate reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the carbonyl groups results in carboxylic acids.
Scientific Research Applications
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) carbonate: Used in peptide coupling reactions and as a reagent for the preparation of carbamate-linked cytosines.
Tertiary butyl esters:
Uniqueness
4-(((S)-1-(((S)-1-((S)-2-(((S)-1,6-Diamino-1-oxohexan-2-yl)(4-nitrophenyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of reactivity and potential applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C33H43N7O9 |
---|---|
Molecular Weight |
681.7 g/mol |
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H43N7O9/c1-21(36-28(41)16-17-29(42)43)31(45)37-25(20-22-8-3-2-4-9-22)32(46)38-19-7-11-27(38)33(47)39(26(30(35)44)10-5-6-18-34)23-12-14-24(15-13-23)40(48)49/h2-4,8-9,12-15,21,25-27H,5-7,10-11,16-20,34H2,1H3,(H2,35,44)(H,36,41)(H,37,45)(H,42,43)/t21-,25-,26-,27-/m0/s1 |
InChI Key |
WCJJHBFIFMGJBS-ZYEMSUIVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N(C3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCN)C(=O)N)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N(C3=CC=C(C=C3)[N+](=O)[O-])C(CCCCN)C(=O)N)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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